molecular formula C21H21N3O4 B11370074 4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

Cat. No.: B11370074
M. Wt: 379.4 g/mol
InChI Key: CLAFEPHOUHHMEP-UHFFFAOYSA-N
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Description

4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzamide core linked to an oxadiazole ring and propoxyphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 4-(prop-2-en-1-yloxy)benzoyl chloride with 4-(4-propoxyphenyl)-1,2,5-oxadiazole-3-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The use of automated systems for reagent addition and temperature control can further enhance the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzamide or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or oxadiazoles.

Scientific Research Applications

4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical probes for research.

Mechanism of Action

The mechanism of action of 4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(prop-2-yn-1-yloxy)benzoylbenzaldehyde
  • 4-(prop-2-yn-1-yloxy)benzoylbenzoic acid
  • 2-[4-(prop-2-en-1-yloxy)phenyl]acetic acid

Uniqueness

4-(prop-2-en-1-yloxy)-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its oxadiazole ring and propoxyphenyl group provide a versatile scaffold for further modifications, making it a valuable compound for various research applications.

Properties

Molecular Formula

C21H21N3O4

Molecular Weight

379.4 g/mol

IUPAC Name

4-prop-2-enoxy-N-[4-(4-propoxyphenyl)-1,2,5-oxadiazol-3-yl]benzamide

InChI

InChI=1S/C21H21N3O4/c1-3-13-26-17-9-5-15(6-10-17)19-20(24-28-23-19)22-21(25)16-7-11-18(12-8-16)27-14-4-2/h4-12H,2-3,13-14H2,1H3,(H,22,24,25)

InChI Key

CLAFEPHOUHHMEP-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NON=C2NC(=O)C3=CC=C(C=C3)OCC=C

Origin of Product

United States

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